molecular formula C14H10N2O4S B2667427 Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-51-5

Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2667427
CAS No.: 864860-51-5
M. Wt: 302.3
InChI Key: UGGSHTLGTKLRNH-UHFFFAOYSA-N
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Description

“Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C14H10N2O4S and a molecular weight of 302.3. It is a derivative of benzo[d]thiazole-2-carboxamide . Benzo[d]thiazole derivatives have been studied for their potential as EGFR inhibitors, which could make them useful in cancer treatment .

Scientific Research Applications

Synthesis and Reactivity

This compound is part of a broader class of chemicals involved in synthesis and reactivity studies. Research shows it can undergo electrophilic substitution reactions, including bromination, nitration, and acylation, highlighting its utility in creating diverse organic molecules with potential applications in drug development and materials science (Aleksandrov et al., 2021).

Antimicrobial Applications

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Some derivatives have shown comparable efficacy to standard drugs against various bacterial and fungal species, indicating potential for developing new antimicrobial agents (Patel & Shaikh, 2010).

Cytotoxic Evaluation for Cancer Therapy

A novel series of benzo[d]thiazole-2-carboxamide derivatives, including those related to Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate, have been designed as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds have demonstrated moderate to excellent potency against cancer cell lines, suggesting their promise in cancer therapy (Zhang et al., 2017).

Drug Discovery Building Blocks

The structural motif of benzo[d]thiazole is essential in medicinal chemistry. This compound derivatives serve as versatile building blocks in drug discovery, enabling the exploration of chemical space around potential therapeutic targets (Durcik et al., 2020).

Material Science Applications

Derivatives of this compound have been utilized in the preparation of fluorescent materials. These applications highlight the compound's role in developing novel materials with potential uses in sensing, imaging, and electronics (Tanaka et al., 2015).

Future Directions

The future directions for the study of “Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate” and similar compounds could include further investigation into their potential as EGFR inhibitors, which could make them useful in cancer treatment . Additionally, more research could be done to determine the specific synthesis process, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards associated with this compound.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c1-19-13(18)8-4-5-9-11(7-8)21-14(15-9)16-12(17)10-3-2-6-20-10/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGSHTLGTKLRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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